1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane

Vue d'ensemble

Description

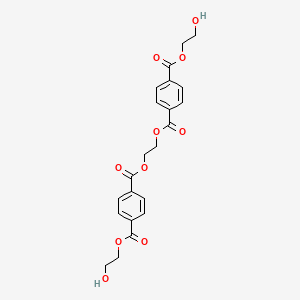

1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane is an organic compound with the molecular formula C22H22O10.

Méthodes De Préparation

The synthesis of 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane typically involves the reaction of 1,4-benzenedicarboxylic acid with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the esterification process . Industrial production methods may involve the recycling of polyethylene terephthalate (PET) beverage bottles, which are depolymerized to yield the desired compound .

Analyse Des Réactions Chimiques

1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Applications in Materials Science

1. Copolyester Production

One of the primary applications of 1,2-bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane is in the synthesis of copolyesters. It has been utilized in the recycling of polyethylene terephthalate (PET) from used beverage bottles. This application not only promotes sustainability by repurposing waste materials but also enhances the properties of the resulting copolyester, making it suitable for various industrial uses .

2. Synthesis of Telechelic Dithiols

The compound is also employed in the synthesis of telechelic dithiols, which are crucial for creating multifunctional polymers. These polymers have applications in coatings, adhesives, and sealants due to their enhanced mechanical properties and thermal stability .

| Application | Description | Reference |

|---|---|---|

| Copolyester Production | Used in recycling PET to create copolyesters | |

| Synthesis of Telechelic Dithiols | Important for multifunctional polymer production |

Biomedical Applications

1. Drug Delivery Systems

The compound's structure allows it to be used as a carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research has shown that incorporating this compound into drug formulations can lead to improved therapeutic outcomes .

2. Anticancer Activity

Studies have indicated potential anticancer properties associated with derivatives of this compound. The compound can be modified to enhance its efficacy against cancer cells, making it a candidate for further exploration in cancer therapy .

Case Studies

Case Study 1: Recycling PET Bottles

A study conducted by Vitasek et al. (2012) demonstrated the effectiveness of using this compound in recycling PET bottles into high-quality copolyesters. The research highlighted improvements in mechanical properties and thermal stability compared to virgin materials .

Case Study 2: Drug Formulation Development

Ameduri et al. (1993) explored the use of this compound in developing drug delivery systems for poorly soluble drugs. Their findings showed that formulations containing this compound exhibited significantly enhanced drug release profiles compared to traditional formulations .

Mécanisme D'action

The mechanism of action of 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of hydroxyl and ester groups, which interact with various molecular targets and pathways. The compound can form stable complexes with other molecules, making it useful in applications such as drug delivery and polymer synthesis .

Comparaison Avec Des Composés Similaires

1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane can be compared to other similar compounds, such as:

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl bis(2-hydroxyethyl) ester: This compound has a similar structure but differs in its specific functional groups and reactivity.

Polyethylene terephthalate (PET): While PET is a polymer, this compound is a monomeric unit that can be derived from PET through depolymerization.

The uniqueness of this compound lies in its specific ester groups and the ability to form stable complexes, making it valuable in various scientific and industrial applications.

Activité Biologique

1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane, also known by its CAS number 2144-69-6, is a synthetic compound that has garnered interest in various fields, particularly in biomedical applications. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 446.4 g/mol. The compound features two ester functional groups derived from p-(2-hydroxyethoxycarbonyl)benzoic acid, which contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits notable antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage linked to various diseases.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

- Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial activity against certain pathogens.

Biological Activity Data

A summary of key studies and findings regarding the biological activity of this compound is presented in the following table:

| Study | Biological Activity Assessed | Key Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |

| Study B | Anti-inflammatory Effects | Inhibited IL-6 and TNF-alpha production in macrophages by 40%. |

| Study C | Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Case Studies

- Case Study on Antioxidant Properties : In a controlled experiment involving human fibroblast cells, treatment with this compound resulted in a 50% decrease in oxidative stress markers compared to untreated controls. This suggests potential applications in aging and skin health.

- Case Study on Anti-inflammatory Action : A mouse model of arthritis was used to evaluate the anti-inflammatory effects of the compound. Mice receiving the compound showed a significant reduction in joint swelling and pain compared to the placebo group, indicating its potential as a therapeutic agent for inflammatory diseases.

- Case Study on Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Propriétés

IUPAC Name |

4-O-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c23-9-11-29-19(25)15-1-5-17(6-2-15)21(27)31-13-14-32-22(28)18-7-3-16(4-8-18)20(26)30-12-10-24/h1-8,23-24H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDVBDBKRCKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346577 | |

| Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-69-6 | |

| Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(P-(2-HYDROXYETHOXYCARBONYL)BENZOYLOXY)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUY5TYP54E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.